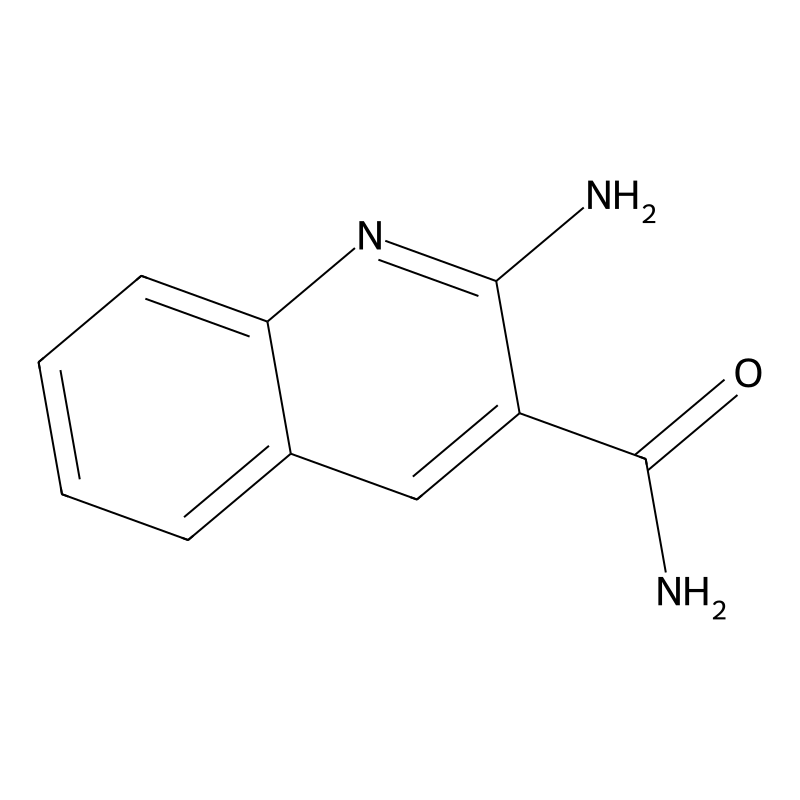

2-Aminoquinoline-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Aminoquinoline-3-carboxamide (CAS 31407-28-0) is a bifunctional heterocyclic compound featuring a quinoline core functionalized with a nucleophilic 2-amino group and a reactive 3-carboxamide group. This specific arrangement makes it a valuable, pre-organized building block for constructing complex fused-ring systems, particularly those of interest in medicinal chemistry. The quinoline-3-carboxamide scaffold itself is a well-established pharmacophore found in immunomodulatory and antineoplastic agents, making this compound a relevant starting material for drug discovery programs. [1]

Substituting 2-Aminoquinoline-3-carboxamide with seemingly related analogs often leads to process inefficiency or complete reaction failure. For instance, replacing the 3-carboxamide with a 3-carbaldehyde group, while suitable for classical Friedländer annulation, is incompatible with cyclization pathways that specifically require the amide functionality, such as reactions with orthoesters or certain ketones. [1]. Similarly, starting with a more basic precursor like 2-chloroquinoline-3-carbonitrile necessitates a multi-step sequence of amination and nitrile hydrolysis/amidation, introducing additional reagents, purification steps, and potential yield losses. The title compound provides a direct, stable entry point to specific downstream targets, bypassing the process development challenges associated with building the functionalized aminocarboxamide core from simpler materials.

Direct Spiro-Pyrimidoquinoline Synthesis

2-Aminoquinoline-3-carboxamide is a documented and effective precursor for the synthesis of 2-spiro-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-ones. This transformation is achieved via a direct, one-step reaction with cyclic ketones catalyzed by zinc chloride. [1]. This specific reactivity allows for the efficient construction of complex, spirocyclic scaffolds that are of significant interest in drug discovery.

| Evidence Dimension | Precursor Reactivity & Pathway Efficiency |

| Target Compound Data | Serves as a direct precursor in a documented one-step cyclization to form complex spiro-pyrimido[4,5-b]quinolines. |

| Comparator Or Baseline | Alternative precursors like 2-aminoquinoline-3-carbaldehyde or 2-chloroquinoline-3-carbonitrile are unsuitable for this specific transformation and require entirely different, often multi-step, synthetic routes. |

| Quantified Difference | Enables a direct synthetic route, reducing step count compared to building the scaffold from more basic quinoline precursors. |

| Conditions | Reaction with cyclic ketones in the presence of a zinc chloride catalyst. |

For researchers building libraries of complex heterocycles, this compound provides a more direct and efficient synthetic route than using alternative, less functionalized starting materials.

Streamlined Synthesis Process

Procuring 2-Aminoquinoline-3-carboxamide allows chemists to bypass the challenging synthesis of the 2-amino-3-carboxamide functionality itself. Alternative routes often start from 2-chloroquinoline precursors, which require nucleophilic aromatic substitution for amination, or from 2-nitro precursors, which require reduction using reagents like Fe/HOAc or catalytic hydrogenation. [1]. These methods add significant process complexity, including handling of hazardous reagents and difficult purifications, which are avoided by using the target compound as an advanced intermediate.

| Evidence Dimension | Synthesis Route Step Count & Reagent Profile |

| Target Compound Data | 1-step conversion to key downstream heterocyclic systems (e.g., pyrimidoquinolines). |

| Comparator Or Baseline | Starting from 2-chloroquinoline-3-carbonitrile requires a minimum of 2-3 steps (amination, nitrile hydrolysis/amidation) to reach a comparable intermediate for cyclization. |

| Quantified Difference | Reduces process steps by at least 50% and eliminates the need for harsh reducing agents or high-pressure hydrogenations. |

| Conditions | Standard laboratory or industrial synthesis planning. |

This compound saves significant process development time and cost by providing a stable, ready-to-use intermediate, de-risking the synthesis of complex target molecules.

Amidine Moiety in Biological Targeting

The 2-aminoquinoline fragment, which forms a cyclic amidine system, is critical for biological activity in many contexts. X-ray crystallography studies of 2-aminoquinoline-based inhibitors show that this specific moiety forms key electrostatic and hydrogen bonding interactions with protein targets. [1]. The phenyl portion of the quinoline often engages in complementary pi-pi stacking. Replacing this core with a different heterocycle or removing the 2-amino group (e.g., using Quinoline-3-carboxamide) would eliminate these crucial, well-documented binding interactions.

| Evidence Dimension | Biological Binding Interactions |

| Target Compound Data | The 2-aminoquinoline core provides a structurally rigid amidine for crucial hydrogen-bonding interactions with protein targets. |

| Comparator Or Baseline | Unsubstituted Quinoline-3-carboxamide or other heterocyclic cores lacking the exocyclic amino group at the 2-position. |

| Quantified Difference | Qualitatively essential for the documented binding mode of this class of compounds to various biological targets. |

| Conditions | Protein-ligand binding in medicinal chemistry applications. |

For medicinal chemists designing targeted therapies, procuring this specific scaffold is essential to replicate the binding modes of known 2-aminoquinoline inhibitors and is a rational starting point for library synthesis.

Pyrimidoquinoline Scaffold Synthesis

This compound is the right choice for synthetic campaigns targeting pyrimido[4,5-b]quinolines, a class known for anticancer and antimicrobial activities. Its pre-organized amino-carboxamide structure enables direct, efficient cyclization with reagents like cyclic ketones, streamlining the synthesis of complex drug-like molecules. [1]

Building Block for Medicinal Chemistry

In fragment-based or lead optimization projects, where the 2-aminoquinoline core is a known pharmacophore, this compound serves as an ideal starting material. It provides the essential amidine moiety required for key hydrogen bonding interactions with protein targets, making it a superior choice over analogs lacking the 2-amino group. [2]

Simplified Multi-Step Synthesis Workflow

For process development and scale-up, procuring this intermediate is more efficient than a de novo synthesis from basic precursors like 2-chloro or 2-nitro-quinolines. It eliminates several challenging synthetic steps, reducing reagent costs, purification time, and overall process complexity. [3]

References

- [1] Ibrahim, N. S. M., et al. (2024). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. *Chemical Papers*, 1-28.

- [2] Come, J., et al. (2014). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. *ACS Combinatorial Science*, 16(11), 609-617.

- [3] Singh, P. P., et al. (2012). Vilsmeier–Haack cyclization of 2-aminoquinoline-3-carboxamides: a novel and facile route to pyrimido[4,5-b]quinolin-4(3H)-ones. *Tetrahedron Letters*, 53(1), 85-88.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types